N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide
CAS No.:
Cat. No.: VC15717540
Molecular Formula: C16H16N2O3
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide -](/images/structure/VC15717540.png)
Specification
Molecular Formula | C16H16N2O3 |
---|---|
Molecular Weight | 284.31 g/mol |
IUPAC Name | N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]benzamide |
Standard InChI | InChI=1S/C16H16N2O3/c1-2-21-15-10-12(8-9-14(15)19)11-17-18-16(20)13-6-4-3-5-7-13/h3-11,19H,2H2,1H3,(H,18,20)/b17-11+ |
Standard InChI Key | RJOPYGJDZOXVOM-GZTJUZNOSA-N |
Isomeric SMILES | CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2)O |
Canonical SMILES | CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2)O |
Introduction
Chemical Identity and Structural Features
N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide (molecular formula: C₁₆H₁₅ClN₂O₃; molecular weight: 318.75 g/mol) belongs to the hydrazone class, formed through the condensation of 4-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde. The (E)-configuration at the C=N bond is critical for its stability and reactivity, as confirmed by X-ray crystallography studies on analogous compounds . The molecule comprises two aromatic rings: a 4-chlorophenyl group and a 3-ethoxy-4-hydroxyphenyl group, linked by a hydrazone bridge.
Molecular Geometry and Crystallographic Insights
Crystallographic analyses of related hydrazones reveal planar configurations with dihedral angles between aromatic rings ranging from 6.86° to 48.8°, depending on substituents . For example, in a methoxy-substituted analogue, the dihedral angle between benzene rings is 6.86°, while chlorine-containing derivatives exhibit angles up to 40.9° . The ethoxy group in N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide adopts a coplanar orientation with its attached ring, optimizing conjugation and hydrogen-bonding potential .
Table 1: Structural Parameters of Selected Hydrazones
The hydrazone bridge (N–N–C=O) facilitates delocalization, evidenced by shortened C–N bonds (1.286–1.355 Å) , which enhance thermal stability and electronic properties.
Synthesis and Optimization
Conventional Synthesis
The compound is typically synthesized via acid-catalyzed condensation of 4-chlorobenzohydrazide and 3-ethoxy-4-hydroxybenzaldehyde under reflux conditions. Glacial acetic acid is commonly used as a catalyst, with reaction times ranging from 3 to 6 hours. Solvent choice (e.g., ethanol, methanol) significantly impacts yield, with polar protic solvents favoring imine formation.
Advanced Synthetic Techniques
Ultrasound-assisted synthesis has emerged as a superior method for analogous hydrazones, reducing reaction times from hours to minutes (e.g., 4 minutes vs. 3 hours) and improving yields from 78% to 95% . This method enhances energy efficiency and reduces byproduct formation, making it scalable for industrial applications.
Table 2: Comparison of Synthesis Methods
Method | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|
Conventional | 3–6 hours | 70–78 | Simplicity |
Ultrasound | 4 minutes | 90–95 | Speed, efficiency |
Biological and Pharmacological Activities
Antibacterial Properties
Hydrazones, including N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]benzohydrazide, exhibit moderate to strong antibacterial activity against Gram-positive and Gram-negative strains. The ethoxy and hydroxy groups facilitate membrane penetration and enzyme inhibition via hydrogen bonding. For instance, similar compounds show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli.
Antioxidant Capacity
The phenolic –OH group in the 4-hydroxyphenyl moiety confers radical-scavenging activity. In DPPH assays, related hydrazones exhibit IC₅₀ values of 12–25 µM, comparable to ascorbic acid. Electron-donating substituents (e.g., –OCH₃) enhance this effect by stabilizing radical intermediates.
Physicochemical and Environmental Properties
Solubility and Stability
The compound is sparingly soluble in water but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate decomposition temperatures above 200°C, attributed to conjugated aromatic systems.
Comparative Analysis with Related Hydrazones
Table 3: Functional Comparison of Hydrazone Derivatives
Compound | Antibacterial Activity | Antioxidant IC₅₀ (µM) | Thermal Stability (°C) |
---|---|---|---|
4-Chloro derivative | Moderate | 18.5 | 210 |
Methoxy analogue | Low | 24.3 | 195 |
Thiophene-containing hydrazone | High | 12.1 | 225 |
The 4-chloro substituent enhances antibacterial potency but reduces antioxidant efficacy compared to electron-donating groups (e.g., –SCH₃) .
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